DMTr-dH2U-amidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

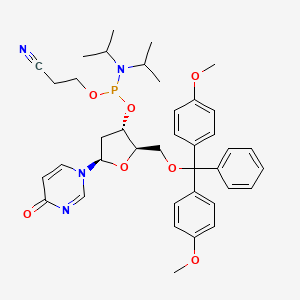

C39H47N4O7P |

|---|---|

Poids moléculaire |

714.8 g/mol |

Nom IUPAC |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C39H47N4O7P/c1-28(2)43(29(3)4)51(48-24-10-22-40)50-35-25-38(42-23-21-37(44)41-27-42)49-36(35)26-47-39(30-11-8-7-9-12-30,31-13-17-33(45-5)18-14-31)32-15-19-34(46-6)20-16-32/h7-9,11-21,23,27-29,35-36,38H,10,24-26H2,1-6H3/t35-,36+,38+,51?/m0/s1 |

Clé InChI |

KMZDUEOOUPMTJZ-CWDWRSLKSA-N |

SMILES isomérique |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)N=C5 |

SMILES canonique |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)N=C5 |

Origine du produit |

United States |

Foundational & Exploratory

what is the structure of DMTr-dH2U-amidite

An In-depth Technical Guide to the Structure and Application of DMTr-dH2U-amidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and application of this compound, a key reagent in the synthesis of modified oligonucleotides.

Core Structure of this compound

This compound is a modified phosphoramidite (B1245037) building block used in solid-phase oligonucleotide synthesis.[][2] Its structure is composed of three primary functional components: a 5'-hydroxyl protecting group (DMTr), a modified nucleoside (dihydrouridine), and a 3'-phosphoramidite group. This configuration allows for the precise, sequential addition of the dihydrouridine modification into a growing oligonucleotide chain.[3][4]

-

5'-O-Dimethoxytrityl (DMTr) Group : The DMTr group is a bulky, acid-labile protecting group attached to the 5'-hydroxyl of the deoxyribose sugar.[3] Its primary function is to prevent unwanted side reactions at the 5' position during the coupling step of oligonucleotide synthesis.[2] The DMTr group is removed by treatment with a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM), to expose the 5'-hydroxyl for the next coupling cycle.[3]

-

2'-deoxy-5,6-dihydrouridine (dH2U) : This is the modified nucleoside core of the molecule. It differs from the standard deoxyuridine by the saturation of the C5-C6 double bond in the uracil (B121893) base. This modification alters the three-dimensional structure of the nucleobase, making it non-planar. The presence of dihydrouridine in an oligonucleotide can impact its structural and functional properties, such as duplex stability and protein recognition.

-

3'-Phosphoramidite Moiety : The phosphoramidite group, specifically a β-cyanoethyl phosphoramidite, is located at the 3'-position of the deoxyribose sugar. This is the reactive component that, when activated by a weak acid such as tetrazole or a derivative thereof, couples with the free 5'-hydroxyl of the growing oligonucleotide chain attached to a solid support.[2][5] The diisopropylamino group is a good leaving group, and the cyanoethyl group protects the phosphorus during the synthesis and is easily removed during the final deprotection steps.[6]

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Formula | C39H47N4O7P | [7] |

| Molecular Weight | 714.8 g/mol | [7] |

| CAS Number | 151503-28-5 | [7] |

| Appearance | White to off-white powder | [8] |

| Storage Conditions | -20°C | [7] |

| Purity (Typical) | ≥97% (UPLC) | [8] |

| Solubility | Soluble in acetonitrile (B52724) | [3] |

Experimental Protocols

The incorporation of this compound into an oligonucleotide sequence is achieved through standard automated solid-phase synthesis using the phosphoramidite method. The following is a detailed protocol for a single coupling cycle.

Materials:

-

This compound

-

Anhydrous acetonitrile

-

Activator solution (e.g., 0.45 M 5-ethylthiotetrazole in acetonitrile)

-

Capping solution A (e.g., acetic anhydride/lutidine/THF)

-

Capping solution B (e.g., 16% N-methylimidazole/THF)

-

Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Controlled Pore Glass (CPG) solid support with the initial nucleoside attached

Procedure:

-

Preparation of the Phosphoramidite Solution:

-

Dissolve this compound in anhydrous acetonitrile to a final concentration of 0.1 M. This should be done under an inert atmosphere (e.g., argon) to prevent degradation.

-

-

Synthesis Cycle on an Automated Synthesizer: The synthesis cycle consists of four main steps that are repeated for each monomer addition:[2][3][4]

a. Deblocking (Detritylation):

- The solid support-bound oligonucleotide is treated with the deblocking solution to remove the 5'-DMTr group from the terminal nucleoside.

- The column is then washed extensively with anhydrous acetonitrile to remove the acid and the cleaved DMTr cation.

b. Coupling:

- The prepared this compound solution and the activator solution are delivered simultaneously to the synthesis column.

- The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl of the growing oligonucleotide chain.

- This reaction forms an unstable phosphite (B83602) triester linkage. Coupling times for modified phosphoramidites may need to be extended compared to standard bases to ensure high coupling efficiency.[9]

c. Capping:

- To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would result in deletion sequences), the solid support is treated with the capping solutions.

- This acetylates any unreacted 5'-hydroxyl groups, rendering them inert.

d. Oxidation:

- The unstable phosphite triester is oxidized to a stable pentavalent phosphate (B84403) triester using the oxidizing solution.

- This step is crucial for the stability of the newly formed internucleotide linkage.

-

Cleavage and Deprotection:

-

After the final coupling cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (cyanoethyl from the phosphates and any base protecting groups) are removed. This is typically achieved by incubation with concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.[9]

-

If the synthesis was performed "DMT-on", the final 5'-DMTr group is removed by treatment with an acidic solution (e.g., 80% acetic acid).[3]

-

-

Purification:

-

The crude oligonucleotide is purified using methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.[10]

-

Visualizations

Chemical Structure of this compound

The following diagram illustrates the core structure of this compound, highlighting its three main functional components.

Caption: Core components of this compound.

Workflow for a Single Coupling Cycle in Oligonucleotide Synthesis

This diagram outlines the logical flow of the four key steps involved in adding a single this compound monomer during solid-phase oligonucleotide synthesis.

Caption: Automated phosphoramidite synthesis cycle.

References

- 2. blog.invitek.com [blog.invitek.com]

- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. researchgate.net [researchgate.net]

- 6. atdbio.com [atdbio.com]

- 7. This compound, 151503-28-5 | BroadPharm [broadpharm.com]

- 8. hongene.com [hongene.com]

- 9. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oligonucleotide Synthesis. [bio-protocol.org]

role of dihydrouridine in RNA secondary structure

An In-depth Technical Guide on the Core Role of Dihydrouridine in RNA Secondary Structure

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrouridine (D), a post-transcriptional modification resulting from the enzymatic reduction of uridine (B1682114), is a pivotal, albeit counterintuitive, modulator of RNA structure. Unlike many other RNA modifications that enhance structural stability, dihydrouridine introduces localized flexibility.[1][2][3] This is achieved by fundamentally altering the stereochemistry of the ribose sugar and the planarity of the nucleobase.[4][5][6] Initially characterized as a hallmark of the "D-loop" in transfer RNA (tRNA), where it is crucial for tertiary folding, recent advancements in high-throughput sequencing have revealed its presence in messenger RNA (mRNA) and other non-coding RNAs, implicating it in a broader range of regulatory functions, including splicing and translation.[4][7][8] This guide provides a detailed examination of the biochemical properties of dihydrouridine, its profound impact on RNA secondary and tertiary structure, the enzymatic pathways governing its synthesis, and the experimental methodologies used for its detection and analysis.

Biochemical Properties and Synthesis of Dihydrouridine

Dihydrouridine is structurally unique among RNA modifications. It is formed by the enzymatic reduction of the C5-C6 double bond of a uridine residue, a reaction catalyzed by a conserved family of flavin-dependent enzymes known as dihydrouridine synthases (Dus).[5][9]

-

Chemical Structure: The saturation of the C5-C6 bond converts the planar, aromatic uracil (B121893) ring into a non-planar, non-aromatic 5,6-dihydrouracil ring.[5][6] This puckering of the pyrimidine (B1678525) ring is a primary determinant of its structural effects.[1]

-

Enzymatic Synthesis: Dus enzymes utilize NADPH as a hydride donor to reduce a flavin mononucleotide (FMN) cofactor.[10][11] The reduced FMN then transfers a hydride to the C6 of uridine, while a conserved cysteine residue in the enzyme's active site protonates C5, completing the reduction.[11]

The Dus enzyme family exhibits remarkable substrate specificity. In prokaryotes like E. coli, three distinct enzymes modify specific sites: DusA (positions 20 and 20a), DusB (position 17), and DusC (position 16).[6][11] Similarly, in eukaryotes like S. cerevisiae, four Dus enzymes are responsible for modifications at different positions within the tRNA structure (Dus1 at D16/17, Dus2 at D20, Dus3 at D47, and Dus4 at D20a/20b).[9]

Caption: Enzymatic synthesis of dihydrouridine from uridine by Dus enzymes.

The Structural Impact of Dihydrouridine on RNA

The incorporation of dihydrouridine profoundly alters local RNA conformation, acting as a destabilizing element that increases flexibility. This is contrary to modifications like pseudouridylation or 2'-O-methylation, which typically stabilize RNA helices.[1][2][3] The structural consequences stem from two key features:

-

Altered Sugar Pucker: Standard A-form RNA helices are characterized by a C3'-endo conformation of the ribose sugar. Dihydrouridine dramatically shifts this equilibrium, favoring the more flexible C2'-endo conformation.[1][2] This change increases the distance between adjacent phosphate (B84403) groups, effectively "stretching" the RNA backbone.[5]

-

Disrupted Base Stacking: The non-planar nature of the dihydrouracil (B119008) base prevents it from participating in the stabilizing π-π stacking interactions that are fundamental to helical structures.[4][6][12] This lack of stacking contributes significantly to the destructuring of the local environment.[1]

The cumulative effect is the introduction of a "flexible hinge" within the RNA molecule. This destabilizes the ordered, A-type helical structure and promotes the formation of loops and other dynamic tertiary interactions.[1][2][3]

Caption: Logical flow of dihydrouridine's impact on RNA secondary structure.

Quantitative Data on Conformational Changes

The energetic impact of dihydrouridine on RNA conformation has been quantified using Nuclear Magnetic Resonance (NMR) spectroscopy. These studies confirm that 'D' destabilizes the C3'-endo conformation associated with ordered helices.[1][2][3]

| Analyte | Temperature (°C) | Keq ([C2'-endo]/[C3'-endo]) | ΔH (kcal/mol) for C2'-endo Stabilization (vs. Uridine) | Reference |

| Uridine monophosphate (Up) | 25 | 0.85 | - | [1] |

| Dihydrouridine monophosphate (Dp) | 25 | 2.08 | 1.5 | [1][2] |

| D in ApD pA oligonucleotide | 25 | 10.8 | 5.3 | [1][2] |

| 5'-terminal A in A pDpA | 25 | 1.35 | 3.6 | [1][2] |

Table 1: Summary of thermodynamic data illustrating the conformational shift induced by dihydrouridine. The equilibrium constant (Keq) and change in enthalpy (ΔH) demonstrate a strong preference for the C2'-endo sugar pucker upon uridine reduction, an effect that is amplified when the modification is within an oligonucleotide.

Biological Roles and Distribution

Transfer RNA (tRNA)

Dihydrouridine is one of the most common modifications in tRNA, found predominantly in the D-loop, which is named for its high content of this modified nucleoside.[1][9] Its presence at positions 16, 17, 20, 20a, and 20b is highly conserved.[1][5] The flexibility imparted by 'D' is critical for the correct tertiary folding of the tRNA molecule into its L-shape, facilitating interactions between the D-loop and the T-loop.[5][7] The higher prevalence of dihydrouridine in the tRNAs of psychrophilic (cold-adapted) organisms suggests a role in maintaining RNA flexibility at low temperatures.[9]

Messenger RNA (mRNA) and other ncRNAs

The discovery of dihydrouridine in mRNA is a recent development, expanding its known biological roles.[4][8] It has been identified in 5' and 3' untranslated regions (UTRs) as well as coding sequences, often within the loop regions of stem-loop structures.[4] Functional studies suggest that 'D' in mRNA can:

-

Regulate Splicing: In the case of the RPL30 transcript, a dihydrouridine in an intron is necessary for proper splicing autoregulation.[4][12]

-

Modulate Translation: In some transcripts, dihydrouridine has been shown to suppress protein synthesis, suggesting a role in translational control.[4]

Dihydrouridine has also been identified in small nucleolar RNAs (snoRNAs) and 23S ribosomal RNA (rRNA) in some bacteria, located near the peptidyl transferase center.[4][6][10]

Experimental Protocols

High-Throughput Mapping of Dihydrouridine (D-Seq/Rho-Seq)

These methods identify dihydrouridine sites transcriptome-wide by leveraging a specific chemical reaction that causes reverse transcriptase to stall.

Methodology:

-

RNA Isolation: Isolate total RNA or specific RNA fractions (e.g., poly(A)+ mRNA) from control and Dus-knockout/depleted cells.

-

Chemical Treatment: Treat the RNA with sodium borohydride (B1222165) (NaBH₄). This chemical reduces dihydrouridine to tetrahydrouridine (B1681287).[4][12]

-

Reverse Transcription (RT): Perform reverse transcription on the treated RNA. The tetrahydrouridine adduct is bulky and blocks the reverse transcriptase enzyme, causing it to terminate transcription at the site of modification (or one nucleotide prior).[4][12]

-

Library Preparation and Sequencing: Ligate adapters to the resulting cDNA fragments, amplify them to create a sequencing library, and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference transcriptome. Dihydrouridine sites are identified as positions with a significant pileup of cDNA 3' ends (RT stops) in the NaBH₄-treated sample from control cells, but not in the untreated sample or the sample from Dus-depleted cells.[4]

Caption: Experimental workflow for D-Seq/Rho-seq to map dihydrouridine.

Structural Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary technique for detailed structural and dynamic analysis of dihydrouridine-containing RNA in solution.

Methodology:

-

Sample Preparation: Synthesize short RNA oligonucleotides with and without dihydrouridine at specific positions. For NMR, isotopic labeling (e.g., with ¹³C, ¹⁵N) can be employed.

-

NMR Data Acquisition: Perform one- and two-dimensional proton NMR experiments. Key experiments include COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Data Analysis: Analyze the coupling constants (specifically ³J(H1'-H2')) from the spectra. These values are used to calculate the equilibrium between the C2'-endo and C3'-endo sugar pucker conformations using established formalisms (e.g., the Karplus equation).[1] Thermodynamic parameters like ΔH can be derived by performing the experiments at different temperatures.[1][2]

Quantification via Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the gold standard for accurate quantification of modified nucleosides in an RNA sample.

Methodology:

-

RNA Digestion: Digest the purified RNA sample completely into its constituent nucleosides using a cocktail of enzymes like nuclease P1 and alkaline phosphatase.

-

Isotope Dilution: Add a known quantity of a stable isotope-labeled internal standard ([¹⁵N₂]dihydrouridine) to the digested sample.[13]

-

LC Separation: Separate the nucleosides using high-performance liquid chromatography (HPLC).

-

MS Detection: Analyze the eluting nucleosides with a mass spectrometer operating in selected ion monitoring (SIM) mode. The instrument measures the signal intensity for the protonated molecular ions of both the endogenous dihydrouridine and the labeled internal standard.[13]

-

Quantification: The amount of dihydrouridine in the original sample is calculated from the ratio of the signal intensities of the unlabeled and labeled nucleosides. This method is highly sensitive and accurate, capable of detecting picomole levels of the modification.[13]

Conclusion and Future Directions

Dihydrouridine's primary role is to disrupt the canonical A-form RNA helix, thereby introducing conformational flexibility. This function is essential for the proper folding and function of tRNA and is emerging as a key regulatory mechanism in mRNA metabolism. The altered expression of Dus enzymes in various cancers highlights the importance of this modification in cellular health and disease, making these enzymes potential targets for therapeutic intervention.[9][14] Future research, aided by advanced chemical and sequencing tools, will continue to unravel the full extent of the "dihydrouridinome" and its functional consequences, further decoding this unique layer of epitranscriptomic regulation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Conformational flexibility in RNA: the role of dihydrouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational flexibility in RNA: the role of dihydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expanding the epitranscriptome: Dihydrouridine in mRNA | PLOS Biology [journals.plos.org]

- 5. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pnas.org [pnas.org]

- 10. Exploring a unique class of flavoenzymes: Identification and biochemical characterization of ribosomal RNA dihydrouridine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Expanding the epitranscriptome: Dihydrouridine in mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

The Cornerstone of Modified Oligonucleotide Synthesis: A Technical Guide to DMTr-dH2U-amidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of nucleic acid therapeutics and diagnostics, the precise incorporation of modified nucleosides into oligonucleotides is paramount. These modifications are instrumental in enhancing therapeutic efficacy, improving diagnostic specificity, and elucidating complex biological pathways. Among the diverse array of available modifications, 5,6-dihydrouridine (B1360020) (dH2U) stands out for its significant role in studying DNA damage and repair mechanisms. The key to unlocking the potential of dH2U-modified oligonucleotides lies in the use of high-purity, reactive phosphoramidite (B1245037) building blocks. This technical guide provides an in-depth exploration of 5'-O-Dimethoxytrityl-5,6-dihydrouridine-3'-O-(N,N-diisopropyl) phosphoramidite (DMTr-dH2U-amidite), a critical reagent for the synthesis of oligonucleotides containing dH2U.

This compound is a phosphoramidite monomer designed for use in automated solid-phase oligonucleotide synthesis.[1] Its structure features a dimethoxytrityl (DMTr) group protecting the 5'-hydroxyl function, which is crucial for the stepwise, controlled addition of nucleosides in the 3' to 5' direction. The phosphoramidite moiety at the 3' position enables the efficient formation of phosphite (B83602) triester linkages, which are subsequently oxidized to the natural phosphate (B84403) backbone. The core of this molecule, dihydrouracil (B119008), is a non-aromatic, reduced form of uracil (B121893) that can arise in DNA through the saturation of the C5-C6 double bond, often as a result of ionizing radiation or other oxidative stressors. The incorporation of dH2U into synthetic oligonucleotides provides an invaluable tool for researchers studying the cellular response to this type of DNA damage, particularly the base excision repair (BER) pathway.

This guide will detail the synthesis and properties of dH2U-modified oligonucleotides, their thermodynamic characteristics, and their interaction with key DNA repair enzymes, namely Uracil-DNA Glycosylase (UNG) and Single-strand-selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1).

Chemical and Physical Properties of this compound

The successful synthesis of high-quality modified oligonucleotides begins with a thorough understanding of the building blocks. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Chemical Formula | C39H47N4O7P | [1] |

| Molecular Weight | 714.8 g/mol | [1] |

| CAS Number | 151503-28-5 | [1] |

| Appearance | White to off-white powder | Generic Supplier Data |

| Purity | ≥98% (typically by 31P NMR and HPLC) | Generic Supplier Data |

| Storage Conditions | -20°C under inert atmosphere | [1] |

| Shipping Conditions | Ambient Temperature | [1] |

Synthesis of dH2U-Modified Oligonucleotides

The incorporation of dH2U into synthetic oligonucleotides is achieved using standard automated solid-phase phosphoramidite chemistry. The synthesis cycle, illustrated below, is a well-established and highly efficient process.

Experimental Workflow: Solid-Phase Oligonucleotide Synthesis

Caption: Automated solid-phase synthesis workflow for modified oligonucleotides.

Coupling Efficiency

Thermodynamic Stability of dH2U-Modified Oligonucleotides

The incorporation of modified bases can impact the thermodynamic stability of DNA duplexes, which is often characterized by the melting temperature (Tm). The Tm is the temperature at which half of the DNA molecules are in a double-stranded state and half are in a single-stranded state.

While direct comparative studies on the Tm of dH2U-containing oligonucleotides were not found in the reviewed literature, the effect of the closely related uracil (dU) modification provides valuable insight. The primary difference between thymine (B56734) and uracil is the absence of a methyl group at the 5-position of the uracil base. This seemingly minor change leads to a destabilization of the DNA duplex. This destabilization is attributed to less favorable stacking interactions of uracil with neighboring bases compared to thymine. The presence of a G-C nearest neighbor can mitigate this destabilizing effect to some extent.

Given that dihydrouracil has a saturated, non-aromatic ring structure, it is anticipated that its incorporation would lead to a more significant destabilization of the DNA duplex compared to uracil due to a further disruption of base stacking interactions.

Experimental Protocol: Melting Temperature (Tm) Analysis

A standard method for determining the Tm of an oligonucleotide duplex is through UV-Vis spectrophotometry by monitoring the change in absorbance at 260 nm as a function of temperature.

-

Sample Preparation:

-

Anneal the dH2U-modified oligonucleotide with its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Prepare a series of dilutions to the desired final concentration (e.g., 2 µM).

-

-

UV-Vis Spectrophotometry:

-

Use a spectrophotometer equipped with a temperature controller.

-

Equilibrate the sample at a low starting temperature (e.g., 20°C).

-

Increase the temperature at a controlled rate (e.g., 0.5°C/minute) to a high final temperature (e.g., 90°C).

-

Record the absorbance at 260 nm at regular temperature intervals.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to generate a melting curve.

-

The Tm is determined as the temperature at the midpoint of the transition from the lower (double-stranded) to the upper (single-stranded) absorbance baseline. This is typically calculated from the first derivative of the melting curve.

-

Enzymatic Processing of dH2U-Containing DNA

The incorporation of dH2U into oligonucleotides provides a valuable tool for studying the base excision repair (BER) pathway. In this pathway, abnormal or damaged bases are recognized and removed by DNA glycosylases. The primary enzymes responsible for the removal of uracil and its derivatives from DNA are Uracil-DNA Glycosylase (UNG) and Single-strand-selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1).

The Base Excision Repair Pathway

Caption: The Base Excision Repair (BER) pathway for dH2U lesions.

UNG and SMUG1 Activity on dH2U

Both UNG and SMUG1 are capable of excising uracil from DNA, but they exhibit different substrate specificities and cellular roles. UNG, particularly the nuclear isoform UNG2, is highly efficient and is primarily involved in removing uracil that arises from the misincorporation of dUTP during DNA replication. SMUG1 has a broader substrate specificity and is thought to be more involved in the repair of uracil resulting from the deamination of cytosine in non-replicating DNA. SMUG1 is also known to excise oxidized pyrimidines, such as 5-hydroxymethyluracil.

While specific kinetic data for the processing of dH2U by UNG and SMUG1 is limited in the available literature, studies on uracil provide a strong foundation for understanding their activity. The kinetic parameters for uracil excision by human SMUG1 are presented in the table below.

| Substrate | Enzyme | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Reference |

| U:G | hSMUG1 | 0.2 ± 0.03 | 0.45 ± 0.02 | 2.25 | |

| U:A | hSMUG1 | 4.3 ± 0.9 | 0.28 ± 0.03 | 0.065 | |

| ssU | hSMUG1 | 3.5 ± 0.7 | 0.31 ± 0.03 | 0.088 |

Note: Data presented is for uracil (U) as a substrate, not dihydrouracil (dH2U). Kinetic parameters can vary depending on the specific oligonucleotide sequence and experimental conditions.

The non-aromatic nature of dihydrouracil may influence its recognition and processing by these glycosylases. Further research with dH2U-containing oligonucleotides is necessary to fully elucidate the kinetic parameters of its excision by UNG and SMUG1.

Experimental Protocol: DNA Glycosylase Assay

A common method to assess the activity of DNA glycosylases is a gel-based cleavage assay using a radiolabeled oligonucleotide substrate.

-

Substrate Preparation:

-

Synthesize a single-stranded oligonucleotide containing a single dH2U modification.

-

Label the 5' end of the oligonucleotide with 32P using T4 polynucleotide kinase and [γ-32P]ATP.

-

Anneal the labeled oligonucleotide to its complementary strand to create a double-stranded substrate.

-

Purify the double-stranded substrate, for example, by native polyacrylamide gel electrophoresis (PAGE).

-

-

Enzymatic Reaction:

-

Incubate the purified, radiolabeled dH2U-containing DNA substrate with the purified DNA glycosylase (e.g., UNG or SMUG1) in an appropriate reaction buffer at 37°C.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction, for example, by adding formamide (B127407) loading buffer.

-

-

Product Analysis:

-

To cleave the abasic site generated by the glycosylase, treat the samples with an agent that cleaves the phosphodiester backbone at the abasic site (e.g., NaOH or an AP endonuclease).

-

Separate the reaction products (full-length substrate and cleaved product) by denaturing PAGE.

-

Visualize the radiolabeled DNA fragments using autoradiography or phosphorimaging.

-

Quantify the band intensities to determine the percentage of substrate cleaved over time and calculate kinetic parameters.

-

Conclusion

This compound is an essential tool for the synthesis of oligonucleotides containing the DNA lesion 5,6-dihydrouridine. The incorporation of this modified nucleoside enables detailed investigations into the thermodynamic properties of damaged DNA and the mechanisms of the base excision repair pathway. While specific quantitative data for dH2U is still emerging, the extensive knowledge of the closely related uracil modification provides a robust framework for designing and interpreting experiments. The experimental protocols outlined in this guide offer a starting point for researchers to utilize dH2U-modified oligonucleotides in their studies of DNA damage and repair, ultimately contributing to a deeper understanding of genome integrity and the development of novel therapeutic strategies.

References

understanding the function of dihydrouridine in tRNA

An In-depth Technical Guide on the Core Function of Dihydrouridine in tRNA

Abstract

Dihydrouridine (D), a universally conserved post-transcriptional modification in transfer RNA (tRNA), is synthesized by the reduction of uridine (B1682114).[1][2] This modification, most frequently found in the aptly named D-loop, introduces unique structural properties to the tRNA molecule.[1][2] Unlike the planar structure of other nucleobases, the 5,6-dihydrouracil base of D is non-planar and non-aromatic, which imparts significant local flexibility to the RNA backbone.[1] This guide provides a comprehensive overview of the biosynthesis of dihydrouridine, its profound impact on tRNA structure and stability, its role in translation and cellular stress responses, and its emerging significance in human diseases such as cancer. We also detail key experimental protocols for the detection and quantification of this critical modification.

Biosynthesis and Distribution of Dihydrouridine

The formation of dihydrouridine is catalyzed by a family of flavin-dependent enzymes known as dihydrouridine synthases (Dus). These enzymes utilize NADPH as a hydride source to reduce the flavin mononucleotide (FMN) cofactor, which then transfers a hydride to the C5-C6 double bond of a specific uridine residue within the tRNA substrate.

The enzymatic process can be described in two main steps:

-

Reductive Half-Reaction : The Dus enzyme is reduced by NADPH, which transfers a hydride to the enzyme-bound FMN, forming FMNH⁻. NADP⁺ then dissociates from the enzyme.

-

Oxidative Half-Reaction : The reduced enzyme (Dus-FMNH⁻) binds to the tRNA. A hydride from FMNH⁻ is transferred to the C6 of the target uridine, while a proton is donated by a conserved cysteine residue in the active site to the C5, resulting in the formation of dihydrouridine.

Dihydrouridine is one of the most abundant modifications in tRNA, found in all domains of life. Its distribution is site-specific, with canonical positions located in the D-loop (D16, D17, D20, D20a, D20b) and the variable loop (D47). The specificity for these positions is determined by different Dus enzymes, which recognize distinct structural features of their tRNA substrates.

| Organism | Enzyme | Target Position(s) in tRNA | References |

| Escherichia coli | DusA | D20, D20a | |

| DusB | D17 | ||

| DusC | D16 | ||

| Saccharomyces cerevisiae | Dus1p | D16, D17 | |

| Dus2p | D20 | ||

| Dus3p | D47 | ||

| Dus4p | D20a, D20b | ||

| Homo sapiens | DUS1L | D16, D17 | |

| hDUS2 (DUS2L) | D20 | ||

| DUS3L | D47 |

Structural and Functional Impact of Dihydrouridine

Role in tRNA Structure and Stability

The conversion of uridine to dihydrouridine has profound consequences for the local structure of the tRNA molecule. The saturation of the C5-C6 bond results in a non-planar, puckered ring structure that disrupts the local base stacking that is characteristic of helical RNA regions.

Key structural effects include:

-

Increased Flexibility : The non-planar base and a preference for a C2'-endo sugar pucker (as opposed to the C3'-endo conformation typical of A-form RNA helices) introduce significant flexibility into the RNA backbone.

-

D-loop and Tertiary Structure : This flexibility is crucial for the proper folding of the D-loop and for facilitating the tertiary interactions between the D-loop and the T-loop, which are essential for establishing the conserved L-shaped three-dimensional structure of tRNA.

-

Decreased Stability : While contributing to flexibility, the presence of D can destabilize the C3'-endo ribose conformation associated with ordered, base-stacked RNA, potentially making the local structure less rigid.

Role in Translation

The structural alterations induced by dihydrouridine fine-tune the function of tRNA in protein synthesis. While most unmodified tRNAs can be aminoacylated in vitro, modifications like D are important for optimal function in vivo. Evidence suggests that D modification can enhance the charging of specific tRNA species and selectively improve translation at certain codons. The increased flexibility conferred by D may facilitate the accommodation of the tRNA molecule within the ribosome during the dynamic process of translocation. Recent studies have also identified D modifications in mRNA, where they can slow down ribosome translocation, suggesting a role in regulating translation speed.

Role in Cellular Physiology and Stress Response

Thermal Adaptation

The level of D modification in tRNA correlates with the optimal growth temperature of organisms. Psychrophilic (cold-loving) bacteria have been found to contain significantly higher levels of dihydrouridine in their tRNAs compared to their mesophilic counterparts. At low temperatures, RNA structures tend to become more rigid; the increased D content is thought to be an evolutionary adaptation to maintain the necessary tRNA flexibility for efficient protein synthesis in cold environments. Conversely, thermophilic organisms often have lower levels of D, as the modification can make the tRNA more susceptible to heat-induced degradation.

Oxidative Stress Response

The synthesis of dihydrouridine is a redox reaction dependent on the cellular pool of NADPH. Consequently, conditions of oxidative stress, which can deplete NADPH levels, can impact the activity of Dus enzymes and alter the D landscape of the tRNA pool. Studies in E. coli have shown that exposure to the oxidizing agent paraquat (B189505) leads to a decrease in D levels, with different Dus enzymes showing differential sensitivity to the stress. This suggests that D modification levels are dynamically regulated in response to the cellular redox state, providing a potential link between environmental stress and the regulation of translation.

| Condition | Organism | Enzyme Sensitivity | Change in D Levels | References |

| Paraquat Treatment (Oxidative Stress) | E. coli | DusC > DusB > DusA | Decrease | |

| Hydrogen Peroxide (H₂O₂) Exposure | Yeast | DUS1 | Increased Resistance upon Loss | |

| DNA Alkylating Agent (MMS) | Yeast | DUS3 | Increased Sensitivity upon Loss |

Clinical Relevance: Dihydrouridine in Human Disease

There is growing evidence linking dysregulation of tRNA modifications, including dihydrouridine, to human diseases, particularly cancer. Elevated levels of D in tRNA from malignant tissues were reported decades ago. More recently, specific Dus enzymes have been identified as key players in carcinogenesis.

-

Pulmonary Carcinogenesis : The human dihydrouridine synthase hDUS2 (DUS2L) is significantly overexpressed in non-small cell lung cancer (NSCLC) tissues. High levels of hDUS2 are associated with a poorer prognosis for patients. Mechanistically, hDUS2 interacts with the glutamyl-prolyl tRNA synthetase (EPRS), potentially enhancing the efficiency of tRNA charging and overall translation to support rapid tumor growth. Knockdown of hDUS2 in NSCLC cell lines has been shown to reduce D levels in tRNA and suppress cell growth.

-

Glioblastoma : The human enzyme DUS1L, responsible for D16/D17 formation, is implicated in glioblastoma. Higher DUS1L expression is associated with poorer patient prognosis, and the enzyme supports the growth of glioblastoma cells.

These findings suggest that Dus enzymes are potential therapeutic targets for cancer treatment.

Experimental Protocols

Protocol for Quantification of Dihydrouridine by LC-MS/MS

This method provides accurate quantification of the total D content in an RNA sample.

-

RNA Isolation and Digestion : Isolate total RNA or a specific RNA fraction (e.g., tRNA) from cells or tissues. Digest 1-5 µg of RNA to single nucleosides using a mixture of nucleases (e.g., Nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase) at 37°C for 2-4 hours.

-

Isotope-Labeled Internal Standard : Add a known amount of an isotopically labeled dihydrouridine internal standard (e.g., [¹⁵N₂]dihydrouridine) to the digested sample for precise quantification.

-

Chromatographic Separation : Separate the nucleosides using reverse-phase high-performance liquid chromatography (RP-HPLC). Dihydrouridine, being more hydrophilic than uridine, will have a shorter retention time on a C18 column.

-

Mass Spectrometry Analysis : Couple the HPLC to a triple quadrupole mass spectrometer (MS/MS) operating in positive ion mode with selected reaction monitoring (SRM).

-

Monitor the specific mass transition for dihydrouridine (e.g., m/z 247 → 115).

-

Monitor the corresponding transition for the labeled internal standard (e.g., m/z 249 → 117).

-

-

Quantification : Calculate the amount of D in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Protocol Outline for D-Seq: Transcriptome-Wide Mapping of Dihydrouridine

D-seq is a high-throughput sequencing method to map D sites with single-nucleotide resolution.

-

Chemical Modification : Treat total cellular RNA with sodium borohydride (B1222165) (NaBH₄). This chemical reduces the dihydrouridine base, creating a modified structure.

-

Reverse Transcription (RT) : Perform reverse transcription on the chemically treated RNA. The modified D base acts as a block, causing the reverse transcriptase to stall and terminate the cDNA strand one nucleotide 3' to the original D site.

-

Library Preparation : Ligate sequencing adapters to the resulting cDNA fragments and prepare a library suitable for next-generation sequencing.

-

High-Throughput Sequencing : Sequence the prepared library.

-

Data Analysis : Align the sequencing reads to a reference transcriptome. The 5' ends of the aligned reads correspond to the termination sites of the reverse transcriptase. A pileup of these 5' ends at a specific uridine position in the reference indicates the presence of a dihydrouridine at that site. Compare with a control library prepared without NaBH₄ treatment to identify D-specific stops.

Conclusion

Dihydrouridine, long known as a fundamental component of tRNA, is emerging as a dynamic regulator of RNA function. Its unique chemical and structural properties impart local flexibility to tRNA, which is critical for proper folding, stability, and efficient translation. The enzymatic machinery responsible for D synthesis is finely tuned and responsive to cellular states, such as redox balance and environmental stress. Furthermore, the dysregulation of dihydrouridine synthases is increasingly implicated in human diseases, most notably cancer, highlighting these enzymes as promising targets for novel therapeutic strategies. The development of advanced, high-throughput methodologies to map D across the transcriptome will continue to uncover new roles for this ancient modification in the complex landscape of gene expression.

References

A Technical Guide to DMTr-dH2U-amidite: Synthesis of Modified Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on DMTr-dH2U-amidite, a phosphoramidite (B1245037) monomer used in the synthesis of modified oligonucleotides. Dihydrouridine (dH2U) is a modified nucleoside found in transfer RNA (tRNA) that introduces conformational flexibility to the nucleic acid structure. The incorporation of dH2U into synthetic oligonucleotides is of significant interest for various therapeutic and diagnostic applications, including antisense oligonucleotides, siRNAs, and aptamers. This guide details supplier information, chemical properties, a standardized experimental protocol for oligonucleotide synthesis using this modified amidite, and a visual representation of the synthesis workflow.

Supplier and Chemical Information

For researchers looking to procure this compound, several suppliers offer this reagent. The following tables summarize the key information for procurement and chemical properties.

Table 1: Supplier Information for this compound

| Supplier | Catalog Number | CAS Number |

| BroadPharm | BP-29972 | 151503-28-5[1] |

| BLD Pharm | - | 151503-28-5[2] |

| Eurofins Panlabs (via Gentaur) | - | -[3] |

Table 2: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₉H₄₇N₄O₇P |

| Molecular Weight | 714.79 g/mol [2] |

| Appearance | White to off-white powder |

| Purity | Typically >98% |

| Storage Conditions | -20°C[1] |

| Solubility | Soluble in Acetonitrile |

Experimental Protocol: Automated Solid-Phase Oligonucleotide Synthesis

The following is a generalized protocol for the incorporation of this compound into a growing oligonucleotide chain using an automated solid-phase DNA/RNA synthesizer. This process follows the well-established phosphoramidite chemistry, which is a cyclical four-step process.

Materials and Reagents:

-

This compound

-

Standard DNA or RNA phosphoramidites (dA, dG, dC, T, or U)

-

Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

-

Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

-

Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

-

Capping solution A (Acetic Anhydride/Pyridine/THF) and Capping solution B (N-Methylimidazole/THF)

-

Oxidizing solution (e.g., Iodine in THF/Water/Pyridine)

-

Acetonitrile (synthesis grade)

-

Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide)

Procedure:

The synthesis is performed in a 3' to 5' direction on an automated synthesizer. The following steps are repeated for each nucleotide addition, including the incorporation of this compound.

-

Deblocking (Detritylation): The 5'-O-Dimethoxytrityl (DMTr) protecting group is removed from the nucleoside bound to the solid support by treating it with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMTr cation can be monitored to assess coupling efficiency.

-

Coupling: The this compound (or other desired phosphoramidite) is activated by the activator solution and then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.

-

Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This step is crucial for the purity of the final oligonucleotide product.

-

Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate (B84403) triester by treatment with the oxidizing solution.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Post-Synthesis Cleavage and Deprotection:

-

Cleavage from Support: The synthesized oligonucleotide is cleaved from the CPG solid support using a concentrated solution of ammonium hydroxide (B78521).

-

Base and Phosphate Deprotection: The same ammonium hydroxide solution is used to remove the protecting groups from the phosphodiester backbone and the nucleobases. The solution containing the oligonucleotide is heated to ensure complete deprotection.

-

Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.

Oligonucleotide Synthesis Workflow

The following diagram illustrates the cyclical nature of phosphoramidite-based oligonucleotide synthesis.

Caption: The phosphoramidite synthesis cycle for oligonucleotide elongation.

This technical guide provides a foundational understanding for the utilization of this compound in the synthesis of modified oligonucleotides. For specific applications, further optimization of the synthesis and purification protocols may be required. Researchers are encouraged to consult the technical documentation provided by their synthesizer and reagent suppliers for detailed instructions and troubleshooting.

References

CAS number for DMTr-dH2U-amidite

An In-Depth Technical Guide to DMTr-dH2U-amidite for Researchers and Drug Development Professionals

CAS Number: 151503-28-5

This technical guide provides comprehensive information on 5'-O-Dimethoxytrityl-5,6-dihydrouridine-3'-O-(N,N-diisopropyl) phosphoramidite (B1245037) (this compound), a key reagent for the synthesis of oligonucleotides containing the modified nucleoside 5,6-dihydrouridine (B1360020) (dH2U). This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or considering the use of dH2U-modified oligonucleotides.

Introduction to Dihydrouridine (dH2U)

5,6-Dihydrouridine is a non-canonical pyrimidine (B1678525) nucleoside that results from the enzymatic reduction of uridine (B1682114) by dihydrouridine synthases (DUS)[1]. It is a common modification found in the D-loop of transfer RNA (tRNA) and has also been identified in messenger RNA (mRNA)[2][3]. The absence of the C5-C6 double bond in the uracil (B121893) ring imparts unique structural properties to dH2U. Unlike the planar structure of uridine, the dihydrouracil (B119008) base is non-planar, which disrupts base stacking and increases the conformational flexibility of the RNA backbone[4][5]. This inherent flexibility can influence RNA folding, stability, and its interactions with proteins and other nucleic acids.

The incorporation of dH2U into synthetic oligonucleotides allows for the investigation of its biological roles and the development of novel therapeutic and diagnostic agents. This compound is the standard chemical building block used for the site-specific introduction of dH2U into oligonucleotides via automated solid-phase synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 151503-28-5 |

| Molecular Formula | C₃₉H₄₇N₄O₇P |

| Molecular Weight | 714.8 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >98% (HPLC) |

| Solubility | Soluble in anhydrous acetonitrile (B52724) |

| Storage Conditions | -20°C, under inert atmosphere (e.g., Argon) |

Experimental Protocols

Oligonucleotide Synthesis using this compound

The incorporation of this compound into a growing oligonucleotide chain follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer. A general protocol is outlined below.

Materials:

-

This compound

-

Anhydrous acetonitrile

-

Standard DNA/RNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking solution)

-

Controlled Pore Glass (CPG) solid support

Protocol:

-

Preparation of this compound Solution: Dissolve this compound in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Ensure the solution is prepared under an inert atmosphere to prevent moisture contamination.

-

Automated Synthesis Cycle:

-

Deblocking: The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

-

Coupling: The prepared this compound solution is activated by an activator (e.g., 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI)) and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. For modified phosphoramidites like this compound, an extended coupling time (e.g., 2-5 minutes) is recommended to ensure high coupling efficiency. A double coupling step can also be employed to maximize the incorporation of this modified base.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

-

-

Chain Elongation: The cycle of deblocking, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is synthesized.

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution or a mixture of ammonium hydroxide and methylamine.

-

Purification: The crude oligonucleotide is purified using standard methods such as reverse-phase HPLC, ion-exchange HPLC, or polyacrylamide gel electrophoresis (PAGE).

Detection of Dihydrouridine in RNA

For researchers investigating the biological function of dH2U-containing oligonucleotides, several methods are available to detect this modification. D-Seq and Rho-seq are high-throughput sequencing methods that can map dihydrouridine sites in RNA. These methods are based on the chemical properties of dihydrouridine.

A simplified workflow for D-Seq is as follows:

-

RNA Isolation and Fragmentation: Isolate the RNA of interest and fragment it to a suitable size.

-

Borohydride (B1222165) Reduction: Treat the RNA with sodium borohydride (NaBH₄). This reduces dihydrouridine to tetrahydrouridine, which acts as a stop for reverse transcriptase.

-

Reverse Transcription: Perform reverse transcription on the treated RNA. The reverse transcriptase will stall at the position of the tetrahydrouridine.

-

Library Preparation and Sequencing: Prepare a sequencing library from the resulting cDNA fragments and perform high-throughput sequencing.

-

Data Analysis: The sites of dihydrouridine are identified by mapping the 3' ends of the sequencing reads, which correspond to the positions of reverse transcriptase termination.

Quantitative Data

The performance of this compound in oligonucleotide synthesis is comparable to standard phosphoramidites, although specific optimization may be required.

| Parameter | Typical Value/Observation |

| Coupling Efficiency | >98% with optimized coupling times. Factors influencing efficiency include the purity of the amidite and reagents, the choice of activator, and the coupling time. |

| Stability of dH2U-containing Oligonucleotides | Oligonucleotides containing dH2U exhibit altered thermal stability compared to unmodified oligonucleotides. The presence of dH2U can destabilize A-form helical structures due to its non-planar base and preference for a C2'-endo sugar pucker, which increases local flexibility. However, in certain contexts, it can contribute to the correct folding of RNA structures like hairpins. The stability of oligonucleotides is also dependent on storage conditions, with storage at -20°C in a buffered solution providing the longest shelf life. |

Visualizations

Signaling Pathway and Structural Impact

The following diagram illustrates the enzymatic synthesis of dihydrouridine from uridine by dihydrouridine synthase (DUS) and the subsequent structural impact on the RNA backbone.

Caption: Enzymatic conversion of uridine to dihydrouridine and its effect on RNA structure.

Experimental Workflow: Oligonucleotide Synthesis Cycle

The diagram below outlines the key steps in the solid-phase synthesis of oligonucleotides using phosphoramidite chemistry.

Caption: The four main steps of the phosphoramidite synthesis cycle for oligonucleotide elongation.

Conclusion

This compound is an essential tool for the synthesis of oligonucleotides containing the functionally significant 5,6-dihydrouridine modification. Understanding its properties, optimizing its incorporation into synthetic oligonucleotides, and leveraging appropriate analytical techniques are crucial for advancing research and development in RNA therapeutics and diagnostics. This guide provides a foundational understanding for professionals working in these fields.

References

- 1. The Dihydrouridine landscape from tRNA to mRNA: a perspective on synthesis, structural impact and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expanding the epitranscriptome: Dihydrouridine in mRNA | PLOS Biology [journals.plos.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. tRNA-dihydrouridine synthase - Wikipedia [en.wikipedia.org]

Technical Guide: DMTr-dH2U-amidite for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-O-Dimethoxytrityl-2'-deoxy-5,6-dihydrouridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMTr-dH2U-amidite), a key reagent for the synthesis of oligonucleotides containing dihydrouridine. Dihydrouridine is a modified nucleoside found in transfer RNA (tRNA) that plays a crucial role in the structural integrity and function of these molecules.[1][2] The incorporation of dihydrouridine into synthetic oligonucleotides is essential for research in tRNA biology, RNA structure and function, and the development of RNA-based therapeutics.

Core Compound Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 714.8 g/mol | [3] |

| Alternate Molecular Weight | 714.79 g/mol | [4] |

| Chemical Formula | C39H47N4O7P | [3] |

| CAS Number | 151503-28-5 | |

| Appearance | Off-white powder | |

| Storage Conditions | -20°C for long term storage |

Experimental Protocol: Incorporation of this compound via Phosphoramidite (B1245037) Synthesis

The incorporation of this compound into a growing oligonucleotide chain is achieved through the well-established phosphoramidite solid-phase synthesis method. This cyclical process allows for the sequential addition of nucleotide building blocks to create a custom oligonucleotide sequence.

Materials:

-

This compound

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Anhydrous acetonitrile

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Activator solution (e.g., 0.45 M tetrazole in acetonitrile)

-

Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Automated DNA/RNA synthesizer

Methodology:

The synthesis cycle consists of four main steps, which are repeated for each nucleotide addition:

-

Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleoside attached to the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMTr cation provides a qualitative measure of the reaction efficiency.

-

Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite (B83602) triester linkage.

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion mutants, they are acetylated using the capping solutions. This step ensures that only the desired full-length oligonucleotides are synthesized.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester linkage using the oxidizing solution.

This four-step cycle is repeated for each subsequent phosphoramidite to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a final deprotection step with a suitable base, typically ammonium hydroxide. The crude oligonucleotide is then purified, commonly by HPLC.

Workflow and Pathway Visualization

The following diagram illustrates the cyclical nature of the phosphoramidite synthesis method for the incorporation of this compound.

Caption: The phosphoramidite synthesis cycle for oligonucleotide synthesis.

This in-depth guide provides the necessary information for the successful incorporation of this compound into synthetic oligonucleotides, enabling further research into the role of dihydrouridine in RNA biology and the development of novel RNA-based technologies.

References

exploring the impact of dH2U on RNA melting temperature

An In-depth Technical Guide on the Impact of Dihydrouridine (dH2U) on RNA Melting Temperature

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrouridine (dH2U), a structurally unique post-transcriptional modification, significantly influences the thermodynamic stability of RNA molecules. Unlike canonical bases, the saturated C5-C6 bond in dH2U imparts a non-planar, non-aromatic character, leading to notable alterations in RNA structure and, consequently, its melting temperature (Tm). This technical guide provides a comprehensive analysis of the impact of dH2U on RNA melting temperature, detailing the underlying structural changes, presenting quantitative data, outlining experimental protocols for Tm determination, and visualizing relevant biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of RNA biology and drug development.

Introduction to Dihydrouridine (dH2U)

Dihydrouridine is one of the most common modified nucleosides found in the transfer RNA (tRNA) of bacteria and eukaryotes.[1] It is synthesized post-transcriptionally by the reduction of uridine (B1682114), a reaction catalyzed by a class of flavin-dependent enzymes known as dihydrouridine synthases (Dus).[2][3] The most prominent structural feature of dH2U is the absence of the C5=C6 double bond in the pyrimidine (B1678525) ring, which renders the base non-aromatic and puckered.[1][2] This unique conformation has profound implications for the local structure and flexibility of the RNA backbone.

The Structural Impact of dH2U on RNA

The incorporation of dH2U into an RNA strand induces significant local conformational changes that collectively influence the overall stability of the molecule.

-

Disruption of Base Stacking: The non-planar nature of the dH2U base hinders its ability to participate in the stabilizing base-stacking interactions that are characteristic of A-form RNA helices. This disruption leads to a more flexible and less ordered local structure.

-

Alteration of Ribose Pucker: dH2U preferentially adopts a C2'-endo sugar pucker, in contrast to the C3'-endo conformation typically observed in A-form RNA. The C3'-endo conformation is associated with a more rigid, stacked helix, while the C2'-endo pucker introduces greater conformational flexibility into the phosphodiester backbone.

-

Weakened Watson-Crick Base Pairing: The altered geometry of the dH2U nucleobase disrupts the orientation of the N3 and O4 atoms involved in standard Watson-Crick base pairing with adenosine. This weakening of base pairing contributes to the overall destabilization of the RNA duplex.

Impact of dH2U on RNA Melting Temperature (Tm)

The melting temperature (Tm) of an RNA duplex is the temperature at which half of the molecules are in a double-stranded state and half are in a single-stranded state. It is a direct measure of the thermodynamic stability of the duplex.

General Destabilizing Effect

The structural perturbations introduced by dH2U, namely the disruption of base stacking and the preference for a more flexible C2'-endo sugar conformation, generally lead to a decrease in the melting temperature of RNA duplexes. The presence of dH2U introduces a localized point of instability, making it easier to thermally denature the RNA.

Quantitative Analysis of Tm Reduction

Experimental studies have quantified the destabilizing effect of dH2U on RNA duplexes. The incorporation of a single dH2U modification can result in a significant reduction in the melting temperature.

| Modification | Impact on Melting Temperature (ΔTm) | Reference |

| Single dH2U | -3 to -5 °C |

Note: The exact ΔTm can vary depending on the sequence context, the position of the modification within the duplex, and the overall stability of the unmodified duplex.

Context-Dependent Stabilizing Effect in tRNA

While dH2U generally destabilizes simple RNA duplexes, it can have a net stabilizing effect within the complex tertiary structure of transfer RNA (tRNA). The D-loop of tRNA, which is rich in dH2U, is a key region for the proper folding of the molecule. The increased flexibility conferred by dH2U in the D-loop can facilitate the formation of crucial tertiary interactions with the T-loop, which are essential for the overall stability of the L-shaped tRNA structure. In this context, the localized destabilization by dH2U is outweighed by the stabilization gained from the resulting tertiary contacts. For instance, the absence of a dH2U modification at position 20a in E. coli tRNASer has been shown to lower the overall melting temperature of the tRNA, indicating a stabilizing contribution of the dH2U in the native molecule.

Experimental Protocols for Determining RNA Melting Temperature

The most common method for determining the melting temperature of RNA is UV-Vis spectrophotometry , also known as thermal denaturation analysis .

Principle

Nucleic acids absorb ultraviolet light with a maximum absorbance at approximately 260 nm. In a double-stranded RNA, the bases are stacked, which results in a lower absorbance compared to the unstacked bases in a single-stranded RNA. This phenomenon is known as the hypochromic effect . As the temperature is increased, the RNA duplex "melts" into single strands, leading to an increase in UV absorbance, termed the hyperchromic effect . The melting temperature (Tm) is the temperature at which the absorbance change is halfway between the lower (double-stranded) and upper (single-stranded) plateaus of the resulting sigmoidal curve.

Detailed Methodology for UV Melting Analysis

-

Sample Preparation:

-

Synthesize and purify the RNA oligonucleotides, both the unmodified and the dH2U-containing strands. Purity should be assessed by methods such as HPLC or denaturing PAGE.

-

Anneal the complementary strands to form the duplex. This is typically done by mixing equimolar amounts of the two strands in a buffer solution, heating to a temperature above the expected Tm (e.g., 95 °C) for a few minutes, and then slowly cooling to room temperature.

-

The buffer composition is critical and should be reported. A common buffer is 1 M NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA, pH 7.0.

-

-

Instrumentation:

-

A UV-Vis spectrophotometer equipped with a Peltier temperature controller is required. This allows for precise and programmable temperature ramping.

-

Use quartz cuvettes with a defined path length (e.g., 1 cm).

-

-

Data Acquisition:

-

Place the RNA duplex solution in the cuvette and allow it to equilibrate at the starting temperature.

-

Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 0.5 or 1.0 °C per minute).

-

Collect data over a temperature range that covers the entire melting transition, from the fully duplexed state to the fully single-stranded state (e.g., 20 °C to 90 °C).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.

-

The melting temperature (Tm) is determined as the temperature at the midpoint of the transition. This can be calculated from the first derivative of the melting curve, where the maximum of the derivative corresponds to the Tm.

-

Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of the melting transition can be derived from the shape of the melting curve.

-

Visualization of Relevant Pathways and Workflows

Dihydrouridine (dH2U) Synthesis Pathway

The enzymatic conversion of uridine to dihydrouridine is a key step in RNA modification. The following diagram illustrates the general pathway for dH2U synthesis by Dus enzymes.

Caption: Enzymatic synthesis of dH2U by Dus enzymes.

Experimental Workflow for D-Seq (Dihydrouridine Sequencing)

D-Seq is a method for the transcriptome-wide mapping of dH2U sites at single-nucleotide resolution. The workflow involves a specific chemical treatment that leads to reverse transcriptase stalling at the modified site.

Caption: Workflow for mapping dH2U sites using D-Seq.

Conclusion

Dihydrouridine has a pronounced and generally destabilizing effect on the melting temperature of RNA duplexes, primarily due to its unique non-planar structure which disrupts base stacking and promotes a more flexible sugar-phosphate backbone. This destabilization, quantified as a 3 to 5 °C reduction in Tm per modification, is a critical consideration in the design and analysis of RNA-based therapeutics and diagnostics. However, within the intricate architecture of tRNA, the flexibility introduced by dH2U can be harnessed to facilitate stabilizing tertiary interactions, highlighting the context-dependent nature of this modification's impact. The experimental protocols and workflows detailed herein provide a robust framework for the empirical investigation of dH2U's influence on RNA thermodynamics. A thorough understanding of these principles is essential for researchers and professionals aiming to manipulate and exploit the properties of RNA for therapeutic and biotechnological applications.

References

Methodological & Application

Application Notes and Protocols: Incorporation of Dihydrouridine into RNA using Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrouridine (D) is a structurally unique modified nucleoside found in various RNA species, most notably transfer RNA (tRNA) and, as more recent studies have revealed, messenger RNA (mRNA).[1][2][3][4] Unlike the planar and aromatic structure of uridine, the saturation of the C5-C6 double bond in dihydrouridine results in a non-planar, non-aromatic nucleobase.[1][3] This distinct conformation has profound implications for RNA structure and function. The incorporation of dihydrouridine into RNA destabilizes the standard A-type helical structure by promoting a C2'-endo sugar pucker, which increases the conformational flexibility of the RNA backbone.[5][6] This property is crucial for the formation of tertiary interactions and loop structures within RNA molecules.[5][6][7]

The ability to site-specifically incorporate dihydrouridine into synthetic RNA oligonucleotides is of significant interest for researchers studying RNA structure-function relationships, as well as for the development of RNA-based therapeutics. This document provides detailed application notes and protocols for the incorporation of dihydrouridine into RNA using standard phosphoramidite (B1245037) chemistry, including the synthesis of the necessary phosphoramidite building block and guidelines for the synthesis and characterization of dihydrouridine-modified RNA.

Data Presentation

Structural Impact of Dihydrouridine on RNA Conformation

The incorporation of dihydrouridine significantly alters the local conformation of an RNA duplex. The primary effect is a shift in the sugar pucker equilibrium from the C3'-endo conformation, which is characteristic of A-form RNA, towards the C2'-endo conformation. This change in sugar pucker leads to a destabilization of the helical structure and increased flexibility.

| Nucleoside/Oligonucleotide | Temperature (°C) | Keq ([C2'-endo]/[C3'-endo]) | ΔH (kcal/mol) for C2'-endo stabilization |

| Up | 25 | 0.85 | - |

| Dp | 25 | 2.08 | 1.5 |

| 5'-terminal A in ApDpA | 25 | 1.35 | 3.6 |

| D in ApDpA | 25 | 10.8 | 5.3 |

| Data compiled from studies on the conformational analysis of dihydrouridine-containing mono- and oligonucleotides.[5][6] |

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-2'-O-TBDMS-dihydrouridine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite

This protocol describes the chemical synthesis of the dihydrouridine phosphoramidite monomer required for automated RNA synthesis.

Materials:

-

Dihydrouridine

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Silver nitrate (B79036) (AgNO3)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous solvents (acetonitrile, dichloromethane)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

5'-O-DMT Protection:

-

Dissolve dihydrouridine in anhydrous pyridine.

-

Add DMT-Cl portion-wise at 0°C and stir the reaction at room temperature until completion (monitor by TLC).

-

Quench the reaction with methanol (B129727) and evaporate the solvent.

-

Purify the 5'-O-DMT-dihydrouridine by silica gel column chromatography.

-

-

2'-O-TBDMS Protection:

-

Dissolve the 5'-O-DMT-dihydrouridine in anhydrous pyridine.

-

Add AgNO3 and stir for 30 minutes in the dark.

-

Add TBDMS-Cl and continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture through Celite and evaporate the solvent.

-

Purify the 5'-O-DMT-2'-O-TBDMS-dihydrouridine by silica gel column chromatography.

-

-

3'-O-Phosphitylation:

-

Dissolve the 5'-O-DMT-2'-O-TBDMS-dihydrouridine in anhydrous dichloromethane.

-

Add DIPEA and cool the mixture to 0°C.

-

Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise and stir the reaction at room temperature until completion (monitor by TLC).

-

Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the final phosphoramidite product by silica gel column chromatography under an inert atmosphere.

-

Protocol 2: Automated Solid-Phase Synthesis of Dihydrouridine-Containing RNA

This protocol outlines the steps for incorporating the dihydrouridine phosphoramidite into an RNA oligonucleotide using a standard automated DNA/RNA synthesizer.

Materials:

-

Dihydrouridine phosphoramidite (dissolved in anhydrous acetonitrile (B52724) to 0.1 M)[5]

-

Standard RNA phosphoramidites (A, C, G, U)

-

Controlled pore glass (CPG) solid support

-

Activator solution (e.g., tetrazole)

-

Oxidizing solution (e.g., iodine/water/pyridine)

-

Capping reagents (e.g., acetic anhydride (B1165640) and 1-methylimidazole)

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Anhydrous acetonitrile

Procedure:

-

Synthesizer Setup:

-

Install the dihydrouridine phosphoramidite vial on the synthesizer.

-

Program the desired RNA sequence, indicating the position for dihydrouridine incorporation.

-

Use standard synthesis cycles for RNA production.

-

-

Synthesis Cycle for Dihydrouridine Incorporation:

-

Detritylation: Removal of the 5'-DMT group from the growing RNA chain.

-

Coupling: The dihydrouridine phosphoramidite is activated by tetrazole and coupled to the 5'-hydroxyl of the support-bound oligonucleotide.[8] Coupling efficiencies are typically high, often exceeding 98-99%.[9][10]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.[8]

-

-

Repeat Cycles: The synthesis cycle is repeated for each subsequent nucleotide in the sequence.

Protocol 3: Cleavage and Deprotection of Dihydrouridine-Containing RNA

Special care must be taken during the deprotection of dihydrouridine-containing RNA to avoid opening of the dihydrouracil (B119008) ring.[11]

Materials:

-

Ammonia/ethanol (B145695) (3:1) solution or methylamine (B109427) in ethanol/DMSO.[5][11]

-

Triethylamine trihydrofluoride (TEA·3HF) or another fluoride (B91410) source for 2'-O-silyl group removal.

Procedure:

-

Cleavage from Solid Support and Base Deprotection:

-

Transfer the CPG support with the synthesized RNA to a screw-cap vial.

-

Add a solution of ammonia/ethanol (3:1) and incubate at 55°C for 3 hours.[5] Alternatively, for a milder condition, use a solution of methylamine in ethanol/DMSO.[11]

-

Cool the vial and transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.

-

Evaporate the solution to dryness.

-

-

2'-O-TBDMS Deprotection:

-

Resuspend the dried RNA pellet in a solution of TEA·3HF.

-

Incubate at room temperature or as recommended by the reagent manufacturer to remove the TBDMS protecting groups.

-

Quench the reaction and desalt the RNA using standard methods such as ethanol precipitation or size-exclusion chromatography.

-

Protocol 4: Analysis of Dihydrouridine-Containing RNA

Methods:

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the synthesized RNA and verify the successful incorporation of dihydrouridine.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized oligonucleotide. Both ion-exchange and reverse-phase HPLC can be used.

-